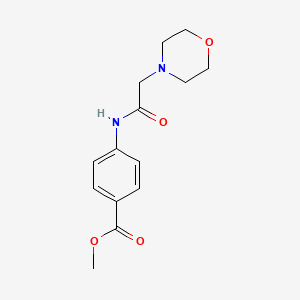

Methyl 4-(2-morpholinoacetamido)benzoate

Description

Methyl 4-(2-morpholinoacetamido)benzoate is a benzoate ester derivative featuring a morpholinoacetamido substituent at the para position of the aromatic ring. The morpholino group, a six-membered ring containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the molecule.

Properties

Molecular Formula |

C14H18N2O4 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

methyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate |

InChI |

InChI=1S/C14H18N2O4/c1-19-14(18)11-2-4-12(5-3-11)15-13(17)10-16-6-8-20-9-7-16/h2-5H,6-10H2,1H3,(H,15,17) |

InChI Key |

VBNOAIDLMBMLML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-morpholinoacetamido)benzoate typically involves the reaction of 4-aminobenzoic acid with morpholine and acetic anhydride. The reaction proceeds through the formation of an intermediate amide, which is then esterified to form the final product. The reaction conditions generally include:

Solvent: Commonly used solvents include methanol or ethanol.

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-morpholinoacetamido)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(2-morpholinoacetamido)benzoate has shown promise in various therapeutic areas:

- Anticancer Research : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been noted for its ability to inhibit interleukin-4, a cytokine implicated in inflammatory responses and certain cancers .

- Anti-inflammatory Properties : The compound's ability to modulate signaling pathways involved in inflammation makes it a candidate for developing anti-inflammatory drugs. Its interaction with specific molecular targets may inhibit the activity of enzymes or receptors associated with inflammatory responses.

Synthesis of Complex Organic Molecules

This compound serves as an important intermediate in the synthesis of more complex organic compounds:

- Esterification and Amide Formation : The compound is utilized in esterification reactions, which are fundamental in organic synthesis. It can react with various amines to form amides, expanding its utility in synthesizing diverse chemical entities.

- Synthetic Routes : Various synthetic routes have been developed for the preparation of this compound, often involving the reaction of benzoic acid derivatives with morpholinoacetamides under specific conditions to yield the desired product. These methods are crucial for scaling up production for research and industrial applications .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Inhibitory Activity Against Immunoproteasome : In a recent study, compounds similar to this compound were screened for their ability to inhibit immunoproteasome activity. This research indicates potential applications in treating autoimmune diseases and hematological malignancies .

- Pharmacological Studies : Research has demonstrated that derivatives of this compound exhibit significant pharmacological activity, including effects on pain perception and inflammation modulation. These findings support further investigation into its therapeutic potential .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to related compounds:

Mechanism of Action

The mechanism of action of Methyl 4-(2-morpholinoacetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2-morpholinoacetamido)benzoate with structurally related compounds, focusing on substitution patterns, physical properties, and functional group effects.

Table 1: Key Comparisons

Key Findings

Substitution Position: The para-substituted morpholinoacetamido group in the target compound likely offers better steric accessibility compared to the ortho-substituted analog (4d), which may face reduced reactivity due to steric hindrance . Para-substituted benzoates generally exhibit higher crystallinity and stability than ortho analogs, as seen in analogous systems .

Functional Group Effects: Morpholino vs. Ureido: The morpholino group in the target compound provides moderate polarity and hydrogen-bonding capacity, whereas ureido groups (e.g., in compound 4b) offer stronger H-bond donor/acceptor properties but increased molecular weight and complexity . Morpholino vs.

Synthetic Yields: The ortho-substituted morpholinoacetamido derivative (4d) was synthesized in 80% yield, suggesting that para-substituted analogs could achieve similar or higher yields with optimized conditions .

Biological Implications: The morpholino group’s polarity may improve solubility and reduce metabolic degradation compared to halogenated or alkylated derivatives. This is critical for drug candidates targeting intracellular pathways .

Biological Activity

Methyl 4-(2-morpholinoacetamido)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H15N3O3

- Molecular Weight : 247.27 g/mol

- IUPAC Name : this compound

This compound functions primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been shown to modulate the activity of specific kinases, which play critical roles in cancer progression and inflammation.

Biological Activity

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has been particularly effective against certain types of breast cancer and glioma cells.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in glioma | |

| Anti-inflammatory | Reduces TNF-alpha levels | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Anticancer Activity

A study published in Nature explored the effects of this compound on glioma cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability (IC50 = 12 µM) compared to control treatments .

Case Study 2: Anti-inflammatory Effects

Research published in PubMed highlighted the compound's ability to inhibit NF-kB signaling, resulting in decreased expression of inflammatory cytokines. In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a 40% reduction in TNF-alpha levels .

Case Study 3: Antimicrobial Testing

In antimicrobial assays, this compound exhibited significant activity against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL for both strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.